molecular formula C26H22O2 B14885565 (1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)

(1S,1'S)-1,1'-([1,1'-binaphthalene]-2,2'-diyl)bis(prop-2-en-1-ol)

Cat. No.: B14885565
M. Wt: 366.4 g/mol
InChI Key: OXTCAIAYEXTSKB-ZEQRLZLVSA-N
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Description

(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) is a chiral compound with significant importance in various fields of chemistry and industry. This compound features a binaphthalene core with two prop-2-en-1-ol groups attached, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) typically involves the following steps:

    Starting Materials: The synthesis begins with 1,1’-binaphthalene-2,2’-diol as the primary starting material.

    Allylation Reaction: The diol undergoes an allylation reaction with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Purification: The product is purified using column chromatography to obtain the desired (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) in high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The allylic positions in the compound can undergo substitution reactions with nucleophiles like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like sodium azide in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated alcohols.

    Substitution: Formation of substituted allylic compounds.

Scientific Research Applications

(1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) has diverse applications in scientific research:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors, modulating their activity.

    Pathways: It can influence various biochemical pathways, including those involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(methanol): Similar structure but with methanol groups instead of prop-2-en-1-ol.

    (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(ethanol): Similar structure but with ethanol groups instead of prop-2-en-1-ol.

Uniqueness

    Chirality: The chiral nature of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol) makes it unique for applications in asymmetric synthesis.

    Functional Groups: The presence of prop-2-en-1-ol groups provides additional reactivity compared to similar compounds with different alcohol groups.

This detailed article provides a comprehensive overview of (1S,1’S)-1,1’-([1,1’-binaphthalene]-2,2’-diyl)bis(prop-2-en-1-ol), covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C26H22O2

Molecular Weight

366.4 g/mol

IUPAC Name

(1S)-1-[1-[2-[(1S)-1-hydroxyprop-2-enyl]naphthalen-1-yl]naphthalen-2-yl]prop-2-en-1-ol

InChI

InChI=1S/C26H22O2/c1-3-23(27)21-15-13-17-9-5-7-11-19(17)25(21)26-20-12-8-6-10-18(20)14-16-22(26)24(28)4-2/h3-16,23-24,27-28H,1-2H2/t23-,24-/m0/s1

InChI Key

OXTCAIAYEXTSKB-ZEQRLZLVSA-N

Isomeric SMILES

C=C[C@@H](C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)[C@H](C=C)O)O

Canonical SMILES

C=CC(C1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)C(C=C)O)O

Origin of Product

United States

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